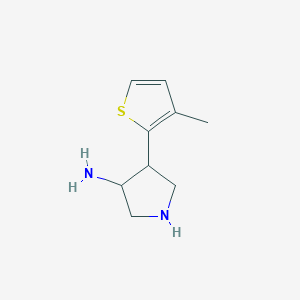

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine

Descripción

Propiedades

Fórmula molecular |

C9H14N2S |

|---|---|

Peso molecular |

182.29 g/mol |

Nombre IUPAC |

4-(3-methylthiophen-2-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C9H14N2S/c1-6-2-3-12-9(6)7-4-11-5-8(7)10/h2-3,7-8,11H,4-5,10H2,1H3 |

Clave InChI |

DGJNKLSQVJQDQV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=C1)C2CNCC2N |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Thiophene-Containing Succinic Acid Derivatives

A primary synthesis pathway involves cyclocondensation of 2-(3-methylthiophen-2-yl)succinic acid with amines. This method, adapted from PMC7461116, proceeds as follows:

- Intermediate Synthesis : 2-(3-Methylthiophen-2-yl)succinic acid is condensed with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine under carbonyldiimidazole (CDI)-mediated coupling in dry dimethylformamide (DMF).

- Purification : Crude products are purified via column chromatography (CH₂Cl₂:MeOH gradients), yielding racemic mixtures (31–86% yield).

- Salt Formation : Final compounds are isolated as hydrochloride salts or free bases, confirmed by ¹H/¹³C-NMR and LC/MS.

Key Data :

| Parameter | Details |

|---|---|

| Starting Material | 2-(3-Methylthiophen-2-yl)succinic acid |

| Coupling Agent | CDI |

| Solvent | Dry DMF |

| Reaction Time | 24 h (room temperature) |

| Yield Range | 31–86% |

Reductive Amination of Pyrrolidinone Precursors

A second route employs reductive amination of pyrrolidin-2-one intermediates. As described in ARKAT-USA-82586:

- Azide Reduction : Methyl 4-azido-2-(3-methylthiophen-2-yl)butanoate undergoes Staudinger reduction (PPh₃ in THF/H₂O) to form the corresponding amine.

- Cyclization : Heating the amine at 60°C induces lactam formation, followed by reduction (NaBH₄ or LiAlH₄) to yield the target pyrrolidine-3-amine.

- Reduction : 1.2 equiv PPh₃, 16 h at 60°C.

- Cyclization : Reflux in EtOH, 12 h.

- Yield : 53% for analogous 3-phenylpyrrolidin-2-one derivatives.

Iridium-Catalyzed Reductive Pyrrolidine Synthesis

A novel iridium-catalyzed method (ACS Catal. 2021) enables direct synthesis from tertiary amides:

- Substrate Design : 3-Methylthiophene-2-carbonyl-pyrrolidine precursors are partially reduced via hydrosilylation.

- Azomethine Ylide Formation : Silanoate elimination generates unstabilized ylides, which undergo [3+2] cycloaddition with dipolarophiles.

- Functionalization : Post-cycloaddition amination introduces the 3-amine group.

- Avoids sensitive amine-handling steps.

- Compatible with late-stage diversification (e.g., morpholine or piperazine substituents).

Copper-Catalyzed Tandem Amination/Cyanation

A three-component approach (PMC4224302) utilizes:

- Amino Alkyne Substrates : 3-Methylthiophene-tethered alkynes react with trimethylsilyl cyanide (TMSCN) and CuBr.

- Cyclization : Microwave irradiation (100°C, 0.5 h) facilitates α-CN pyrrolidine formation.

- CN-to-NH₂ Conversion : The nitrile group is reduced (H₂/Pd-C) to the primary amine.

- Yield: 95% for intermediate α-CN pyrrolidines.

- Limitations: Requires additional reduction steps for NH₂ functionalization.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Aplicaciones Científicas De Investigación

4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-(3-Methylthiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the 3-methylthiophene group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Pyrrolidine Derivatives

Pyrrolidine derivatives are widely explored for their bioactivity and conformational adaptability. Below is a comparative analysis of key analogs:

Key Observations :

- Stereochemistry: Chiral centers in compounds like (3R,4S)-4-cyclopropyl derivatives () influence receptor binding specificity, a feature absent in the non-chiral target compound.

- Bioactivity : Pyrrolidine derivatives with bulky substituents (e.g., piperazine in ) often exhibit improved pharmacokinetics but may face bioavailability challenges .

Comparison with Pyrimidine and Thiophene-Containing Analogs

Thiophene and pyrimidine analogs share structural motifs with the target compound but differ in core heterocycles:

Key Observations :

- Aromaticity vs. Flexibility : Pyrimidine cores (e.g., ) offer planar rigidity, favoring intercalation or enzyme active-site binding, whereas pyrrolidine in the target compound allows conformational adaptation .

- Synthetic Complexity : Fused heterocycles () require multi-step syntheses, contrasting with the relatively simpler functionalization of pyrrolidine.

- Collision Cross-Section (CCS) : The target compound’s pyrimidine analog () has a CCS of 138.7 Ų (M+H⁺), suggesting moderate polarity compared to bulkier derivatives .

Pharmacological and Physicochemical Property Analysis

Pharmacological Potential:

- The pyrrolidin-3-amine scaffold is recurrent in bioactive molecules.

- Thiophene-containing compounds (e.g., ) are prevalent in kinase inhibitors, suggesting possible kinase modulation activity for the target compound .

Physicochemical Properties :

- Lipophilicity : The 3-methylthiophene group likely increases logP compared to polar pyrimidine analogs ().

- Solubility : Amine groups enhance aqueous solubility, but aromatic substituents may counteract this effect.

- Stability : Thiophene’s sulfur atom could pose metabolic oxidation risks, whereas CF₃ groups () improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.